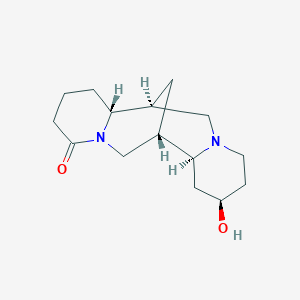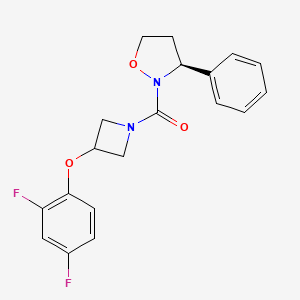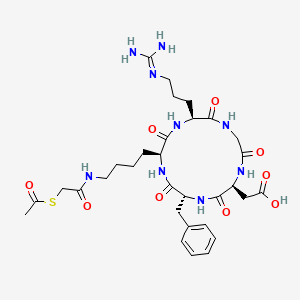
Bictegravir-15N, d2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bictegravir-15N, d2 is an isotopically labeled derivative of Bictegravir, a potent integrase strand transfer inhibitor used in the treatment of HIV-1 infection . This compound is labeled with nitrogen-15 and deuterium, which makes it useful in various scientific research applications, particularly in the fields of pharmacokinetics and drug metabolism studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bictegravir-15N, d2 involves the incorporation of nitrogen-15 and deuterium into the Bictegravir molecule. The process typically starts with the preparation of intermediates that are subsequently used in the synthesis of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in the purification and characterization of the compound .
化学反应分析
Types of Reactions
Bictegravir-15N, d2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can produce deuterated analogs .
科学研究应用
Bictegravir-15N, d2 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Bictegravir in the body.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites of Bictegravir.
Biological Studies: Used in studies involving HIV-1 integrase inhibition and viral replication.
Industrial Applications: Employed in the development and testing of new antiretroviral drugs.
作用机制
Bictegravir-15N, d2 exerts its effects by inhibiting the integrase enzyme of HIV-1, which is essential for viral replication. The compound binds to the active site of the enzyme, preventing the integration of viral DNA into the host genome. This inhibition disrupts the viral life cycle and reduces the replication of the virus .
相似化合物的比较
Similar Compounds
Dolutegravir: Another integrase inhibitor with a similar mechanism of action.
Raltegravir: An earlier integrase inhibitor used in the treatment of HIV-1.
Elvitegravir: Another member of the integrase inhibitor class with distinct pharmacokinetic properties.
Uniqueness
Bictegravir-15N, d2 is unique due to its isotopic labeling, which enhances its utility in research applications. The incorporation of nitrogen-15 and deuterium allows for precise tracking and analysis in pharmacokinetic and metabolic studies, providing insights that are not possible with non-labeled compounds .
属性
分子式 |
C21H18F3N3O5 |
|---|---|
分子量 |
452.4 g/mol |
IUPAC 名称 |
(1S,11R,13R)-N-[dideuterio-(2,4,6-trifluorophenyl)methyl]-5-hydroxy-3,6-dioxo-12-oxa-2,9-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4,7-diene-7-(15N)carboxamide |
InChI |
InChI=1S/C21H18F3N3O5/c22-9-3-14(23)12(15(24)4-9)6-25-20(30)13-7-26-8-16-27(10-1-2-11(5-10)32-16)21(31)17(26)19(29)18(13)28/h3-4,7,10-11,16,29H,1-2,5-6,8H2,(H,25,30)/t10-,11+,16+/m0/s1/i6D2,25+1 |
InChI 键 |
SOLUWJRYJLAZCX-GVTUWXLFSA-N |
手性 SMILES |
[2H]C([2H])(C1=C(C=C(C=C1F)F)F)[15NH]C(=O)C2=CN3C[C@@H]4N([C@H]5CC[C@H](C5)O4)C(=O)C3=C(C2=O)O |
规范 SMILES |
C1CC2CC1N3C(O2)CN4C=C(C(=O)C(=C4C3=O)O)C(=O)NCC5=C(C=C(C=C5F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





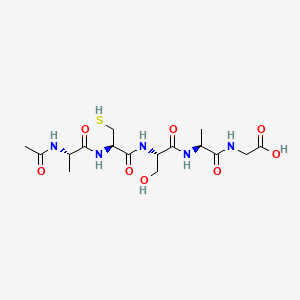
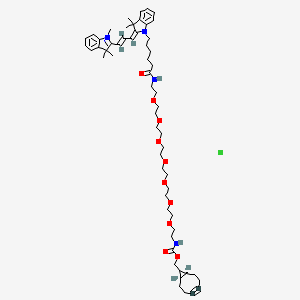
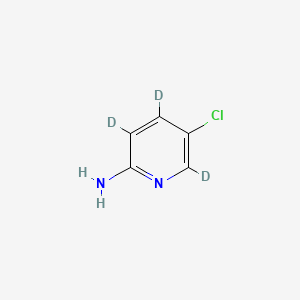
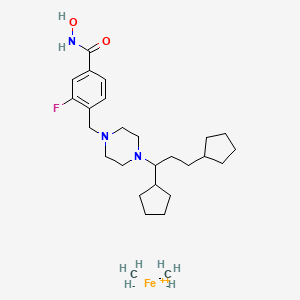
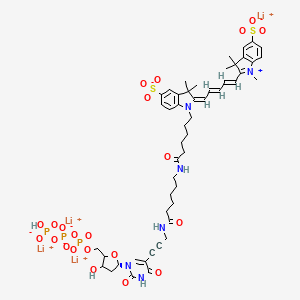
![(E)-4-(dimethylamino)-N-[2-methyl-5-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h]quinolin-1-yl]phenyl]but-2-enamide](/img/structure/B15139154.png)
